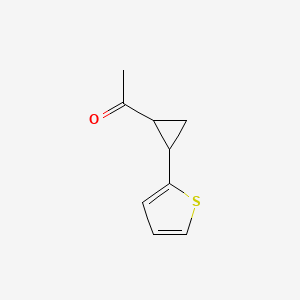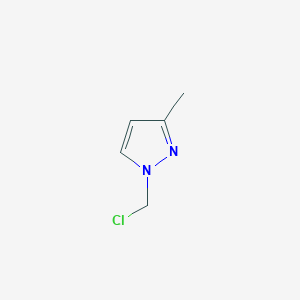![molecular formula C24H22F3NO5S B12222220 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B12222220.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group, a methoxy group, and a trifluoromethylphenyl-furan moiety, making it a subject of study for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the trifluoromethylphenyl-furan moiety: This can be synthesized through a series of reactions starting from trifluoromethylbenzene and furan-2-carbaldehyde, involving steps like Friedel-Crafts acylation and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl group and have been studied for their role as potassium channel activators
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups have been investigated for their biological activities and potential therapeutic applications.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22F3NO5S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H22F3NO5S/c1-32-20-7-5-16(6-8-20)23(29)28(19-11-12-34(30,31)15-19)14-21-9-10-22(33-21)17-3-2-4-18(13-17)24(25,26)27/h2-10,13,19H,11-12,14-15H2,1H3 |
InChI Key |
SYPWBVWFWLTMEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol](/img/structure/B12222140.png)
![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B12222158.png)
![2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B12222162.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide](/img/structure/B12222173.png)
![1-(4-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12222179.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12222180.png)
![3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222189.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12222195.png)



![N-[7-methyl-1-(3-(2-naphthyloxy)propyl)-2-oxoindolin-3-yl]acetamide](/img/structure/B12222223.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12222225.png)

